molecular formula C20H13ClN2O4 B2563628 N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide CAS No. 157488-07-8

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide

Cat. No. B2563628
CAS RN: 157488-07-8
M. Wt: 380.78
InChI Key: KIEGXLJFCOKEHD-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide” is a chemical compound with the molecular formula C20H13ClN2O4 . It has a molecular weight of 370.238 .


Synthesis Analysis

A series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl)piperazin-1-yl)acetamides have been synthesized by the chloroacetylation of 2-amino-5-chlorbenzophenone which was further reacted with substituted phenylpiperazine .


Molecular Structure Analysis

The molecular structure of “N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide” consists of a benzoyl group and a nitrobenzamide group attached to a chlorophenyl group .


Chemical Reactions Analysis

The proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are outstanding, versatile, and recyclable reagents for the synthesis of tailor-made α- and β-amino acids .


Physical And Chemical Properties Analysis

“N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide” has a molecular weight of 370.238 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Crystal Structure and NMR Assignments

One study focused on the regio- and stereo-synthesis of a closely related compound, demonstrating controlled rearrangement and providing detailed crystal structure and NMR assignment. This research contributes to understanding the stereochemistry and structural properties of similar nitrobenzamide derivatives (H. A. Samimi, 2016).

Radioimaging Applications

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a compound with structural similarities, was synthesized and evaluated for its affinity and selectivity towards σ receptors, suggesting potential applications in PET imaging of σ receptors in humans. This indicates the broader relevance of nitrobenzamide derivatives in radioimaging and receptor study (C. Shiue et al., 1997).

Advanced Polymer Materials

Research into aromatic poly(sulfone sulfide amide imide)s introduced new types of soluble, thermally stable polymers, showcasing the utility of nitrobenzamide derivatives in developing advanced material sciences. These findings highlight the compound's relevance in creating novel polymeric materials with enhanced thermal stability and solubility properties (S. Mehdipour‐Ataei & M. Hatami, 2007).

Molecular Electronic Devices

Another study utilized a molecule containing a nitroamine redox center to demonstrate negative differential resistance in a molecular electronic device, indicating the potential of nitrobenzamide derivatives in the field of molecular electronics. This research underscores the compound's application in designing devices with large on-off ratios and negative differential resistance, which are critical for the development of nanoscale electronic components (Chen et al., 1999).

Antibacterial Activities

Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide were synthesized and demonstrated enhanced antibacterial efficacy compared to their ligands. This suggests the compound's potential in medicinal chemistry, particularly in developing new antibacterial agents with higher efficacy (S. Saeed et al., 2010).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-15-8-11-18(17(12-15)19(24)13-4-2-1-3-5-13)22-20(25)14-6-9-16(10-7-14)23(26)27/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEGXLJFCOKEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157488-07-8
Record name 2'-BENZOYL-4'-CHLORO-4-NITROBENZANILIDE
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